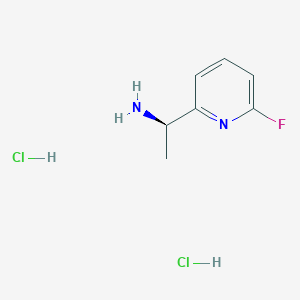
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide, also known as C646, is a small molecule inhibitor that specifically targets the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP-associated factor (PCAF). It has been shown to have potential applications in various fields of scientific research, including cancer therapy, neurodegenerative diseases, and epigenetic regulation.
Wirkmechanismus
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide specifically targets the HAT activity of PCAF, which is involved in the acetylation of histones and other proteins that regulate gene expression. By inhibiting the HAT activity of PCAF, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide prevents the activation of oncogenes and other genes that are critical for cancer cell survival and proliferation. In addition, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide also regulates the expression of genes that are involved in neuroinflammation and neuronal survival, which makes it a potential therapeutic agent for neurodegenerative diseases.
Biochemical and physiological effects:
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide inhibits the growth and proliferation of cancer cells by regulating the expression of oncogenes and other genes that are critical for cancer cell survival. In neurodegenerative diseases, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide improves cognitive function and reduces neuroinflammation by regulating the expression of genes that are involved in neuronal survival and function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide in lab experiments is its specificity for the HAT activity of PCAF, which allows for the selective inhibition of gene expression that is critical for cancer cell survival and proliferation. However, one limitation of using N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide. One potential direction is the development of more potent and selective inhibitors of PCAF that can be used in cancer therapy and neurodegenerative diseases. Another potential direction is the study of the molecular mechanisms underlying the effects of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide on gene expression and cellular function. Finally, the potential applications of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide in other fields of scientific research, such as epigenetic regulation and stem cell biology, should also be explored.
Synthesemethoden
The synthesis of N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-dimethylaminoethyl chloride to form N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-fluoroaniline. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride to produce the final product, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide works by inhibiting the HAT activity of PCAF, which is essential for the activation of oncogenes and the proliferation of cancer cells.
In addition to cancer therapy, N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide has also been studied for its potential applications in neurodegenerative diseases. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-4-fluorobenzamide works by inhibiting the HAT activity of PCAF, which is involved in the regulation of gene expression that is critical for neuronal survival and function.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYWYFJZNVPXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

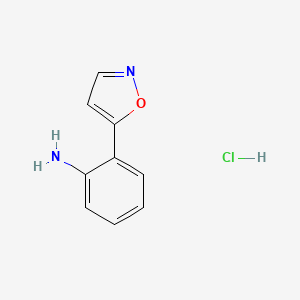


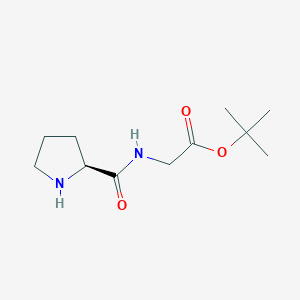
![(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide](/img/structure/B2443754.png)
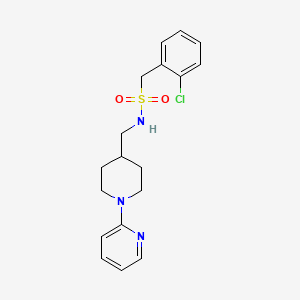
![Ethyl {[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2443756.png)
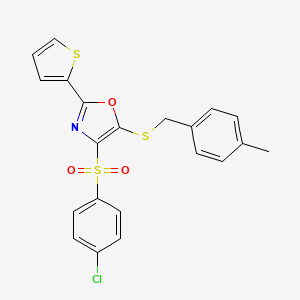
![3-(2-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2443763.png)
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-enamide](/img/structure/B2443764.png)

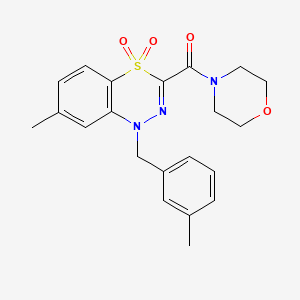
![2-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2443768.png)
